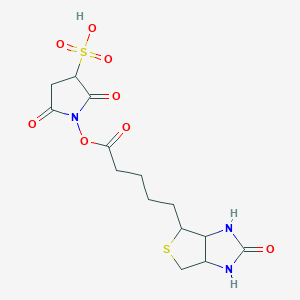

Sulfosuccinimidobiotin

Übersicht

Beschreibung

Sulfosuccinimidobiotin is a water-soluble form of biotin-NHS . It is used for the simple and efficient labeling of antibodies, proteins, and any other primary amine-containing molecules . It is particularly useful for specific labeling of cell surface proteins .

Synthesis Analysis

This compound is used to label antibodies, proteins, and other primary amine-containing molecules . The labeling process involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for labeling with NHS-activated biotin reagents .Molecular Structure Analysis

The molecular weight of this compound is 443.43 . It has a spacer arm length of 13.5Å . The spacer arm consists of the native biotin valeric acid group only .Physical And Chemical Properties Analysis

This compound is an off-white solid . It is soluble in DMSO (10 mg/mL) and distilled water (4 mg/mL) . It is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Cell Surface Protein Labeling in Plants

Sulfosuccinimidobiotin is used to label proteins associated with the plasma membrane and cell wall in plants, such as in carrot suspension cells. This compound covalently modifies proteins, allowing their detection after SDS-PAGE. The labeling reaction depends on specific conditions like using a phosphate buffer at pH 8.0 and adding this compound directly to resuspended cells. This method has been shown to effectively detect biotinylated cell surface proteins, confirming the specificity of this compound for cell surface labeling (Grimes, 1991).

2. Probing Conformational Changes in Proteins

This compound derivatives bind covalently to lysine residues in proteins. This property is utilized to probe conformational changes in proteins, as the accessibility of the biotin derivative to specific lysine residues depends on the overall conformation of the protein. This method has been applied in studying bovine serum albumin and the human band 3 anion exchanger of erythrocytes, showing that differential biotinylation patterns can indicate conformational changes in these proteins (Azim-Zadeh et al., 2007).

3. Labeling Trypanosoma cruzi Cell Surface Proteins

This compound has been used for labeling surface proteins of Trypanosoma cruzi. This method preserves the biological function of labeled proteins and offers a safer and more efficient alternative to traditional labeling techniques. Biotinylated parasites maintained their infectivity, motility, and viability, making this method suitable for studying the parasite's biology and interaction with the host (Tambourgi et al., 1993).

4. Manufacturing Biotin-Labeled Red Blood Cells

This compound is used in the biotinylation of red blood cells (RBCs) in a closed-system, current good manufacturing practices-compliant procedure. The process is validated for investigational use, with products characterized for variability, sterility, endotoxin, hemolysis, total dose of cell-bound biotin, and stability. Biotinylated RBCs have applications in tracking the survival of transfused RBCs and understanding factors affecting RBC products (Donnenberg et al., 2019).

Wirkmechanismus

Safety and Hazards

Sulfosuccinimidobiotin is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It should be stored in a well-ventilated place and kept container tightly closed . It is also moisture-sensitive and should be stored at -20°C with desiccant .

Zukünftige Richtungen

The high affinity interaction between biotin and streptavidin has been popularized in diverse methods such as generating cRNA (riboprobes) for in situ detection of low-quantity expressed mRNA, immunohistochemical analysis of proteins, and high-throughput screening of aptamer microarrays . This suggests that Sulfosuccinimidobiotin could have a wide range of applications in future research and development.

Eigenschaften

IUPAC Name |

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZTUBHUGXHSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909396 | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105248-43-9 | |

| Record name | Biotinyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

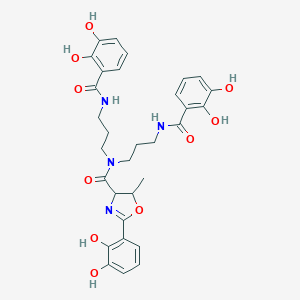

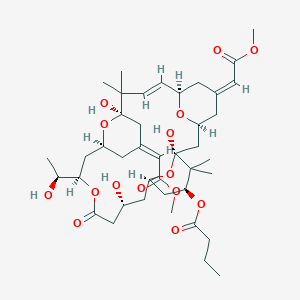

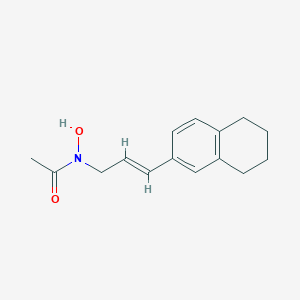

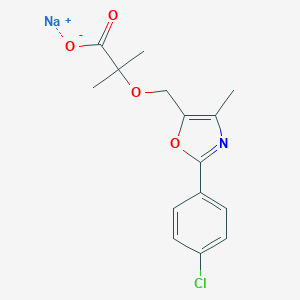

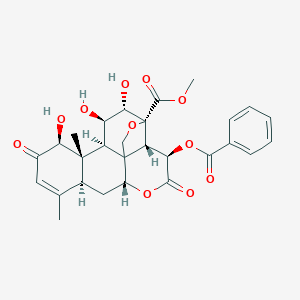

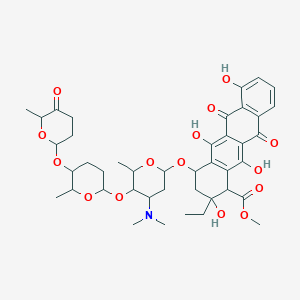

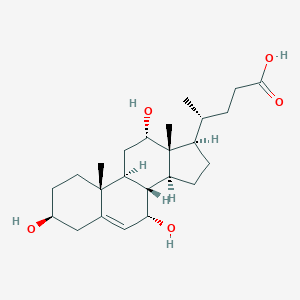

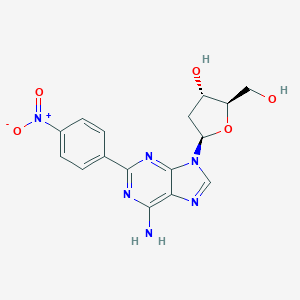

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)

![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)

![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)